

beta-ethynylserine threonine analog function

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Compound Focus: beta-Ethynylserine

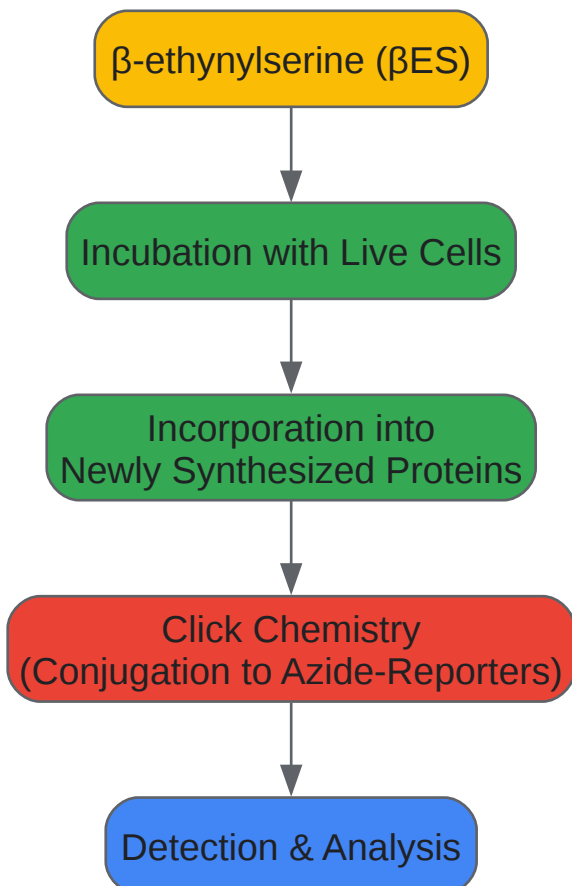
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THRONCAT Experimental Workflow

The following diagram illustrates the core experimental workflow for using β -ethynylserine in THRONCAT, from labeling to detection.



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THRONCAT experimental workflow

Key Experimental Protocols

The protocols below, derived from foundational studies, outline specific methods for using β ES in different model systems [1].

Bacterial Nascent Proteome Labeling (*E. coli*)

- **Procedure:**
 - Grow prototrophic *E. coli* BL21 in complete LB medium.
 - Add β ES directly to the culture. Labeling is time-dependent and observable within minutes.
 - For controls, co-incubate with protein synthesis inhibitor chloramphenicol (CAP) or a 50-fold excess of threonine to confirm specificity.
- **Key Finding:** β ES incorporation was robust in complete medium, unlike methionine analog HPG, which required methionine-free conditions in auxotrophic strains [1].

Mammalian Cell Labeling and Visualization (HeLa Cells)

- **Procedure:**
 - Culture cells in complete growth medium.
 - Add β ES at concentrations ranging from 4 μ M to 4 mM for 1 hour.
 - Fix cells and perform click chemistry conjugation to attach a fluorescent dye (e.g., Cy5-azide).
 - Analyze via fluorescence microscopy, flow cytometry, or in-gel fluorescence.
- **Controls:** Co-incubation with cycloheximide (protein synthesis inhibitor) or excess threonine to verify labeling specificity [1].
- **Key Finding:** A strong, dose-dependent signal was observed, with a \sim 200-fold increase over background at 4 mM β ES. Labeled proteins were distributed throughout the cell, with prominent signal in nucleoli [1].

Quantitative Data and Performance

The efficacy of β ES is demonstrated by these key quantitative measurements from the literature [1].

Parameter	Value / Observation	Context / Significance
Relative Incorporation Rate	~1:40 (β ES:Threonine)	In HeLa cells; much higher than HPG:Met (~1:500), enabling robust labeling in complete medium [1].
Labeling Concentration	4 μ M - 4 mM	Effective range in complete medium for mammalian cells; lower concentrations sufficient in threonine-free medium [1].
Labeling Time	Minutes	Fast incorporation allows capture of immediate proteomic responses [1].
Signal over Background	~200-fold increase	Achieved in HeLa cells with 4 mM β ES for 1 hour [1].
Cell Viability	No reduction after 24h	Confirmed with 0.4-4 mM β ES, demonstrating low toxicity [1].

Research Applications and Example

A key application of THRONCAT is profiling cell-specific secretomes, as demonstrated in immunology research [2]. The table below summarizes this advanced use case.

Application	System	Insight Gained
Secretome Profiling	Human dendritic cells (DCs) transitioning to an immunosuppressive state (ti-DC3s) in melanoma [2].	Identified 17 differentially secreted proteins, including upregulated cathepsins, revealing protein-driven protumor mechanisms [2].

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References

1. THRONCAT: metabolic labeling of newly synthesized proteins ... [pmc.ncbi.nlm.nih.gov]
2. Proteome and Secretome Profiling of the Melanoma ... [pmc.ncbi.nlm.nih.gov]

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